Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of indoline, sulfonyl, benzamido, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.
Amidation Reaction: The indolin-1-ylsulfonyl chloride is then reacted with 4-aminobenzoic acid to form 4-(indolin-1-ylsulfonyl)benzamide.
Thiophene Carboxylation: The benzamide derivative is further reacted with ethyl 5-phenylthiophene-2-carboxylate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The indoline and thiophene moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The sulfonyl and benzamido groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities.
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid are related in structure.
Sulfonyl Benzamides: Compounds like sulfonylureas and sulfonamides have similar functional groups.
Uniqueness
Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is unique due to its combination of indoline, sulfonyl, benzamido, and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c1-2-35-28(32)25-18-23(26(36-25)20-9-4-3-5-10-20)29-27(31)21-12-14-22(15-13-21)37(33,34)30-17-16-19-8-6-7-11-24(19)30/h3-15,18H,2,16-17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSGKXWTCEXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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